![molecular formula C9H11N3O3S B11762437 (2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate](/img/structure/B11762437.png)
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate is a complex organic compound featuring a thiophene ring, an acetamido group, and a hydrazine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate typically involves the condensation of 2-acetamidothiophene-3-carbaldehyde with hydrazine acetate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes the synthesis of 2-acetamidothiophene-3-carbaldehyde followed by its reaction with hydrazine acetate. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thiophene oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
作用機序
The mechanism of action of (2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
類似化合物との比較
Similar Compounds
2-acetamidothiophene: A precursor in the synthesis of the compound.
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Hydrazine derivatives: Compounds containing the hydrazine moiety with varying functional groups.
Uniqueness
(2E)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazin-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C9H11N3O3S |
|---|---|
分子量 |
241.27 g/mol |
IUPAC名 |
[(2Z)-2-[(2-acetamidothiophen-3-yl)methylidene]hydrazinyl] acetate |
InChI |
InChI=1S/C9H11N3O3S/c1-6(13)11-9-8(3-4-16-9)5-10-12-15-7(2)14/h3-5,12H,1-2H3,(H,11,13)/b10-5- |
InChIキー |
ACIZQLKEMJWYNL-YHYXMXQVSA-N |
異性体SMILES |
CC(=O)NC1=C(C=CS1)/C=N\NOC(=O)C |
正規SMILES |
CC(=O)NC1=C(C=CS1)C=NNOC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
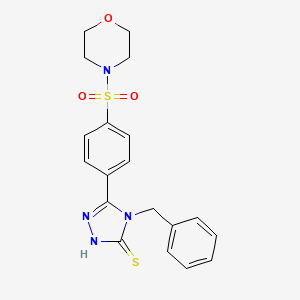
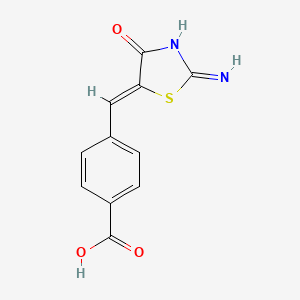
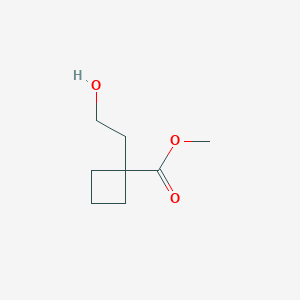
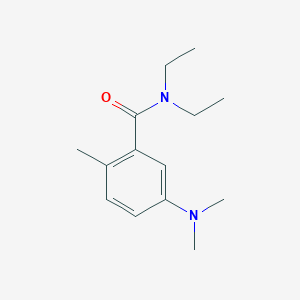
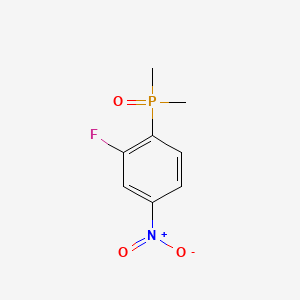
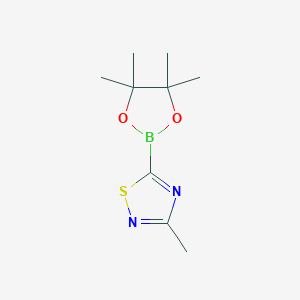
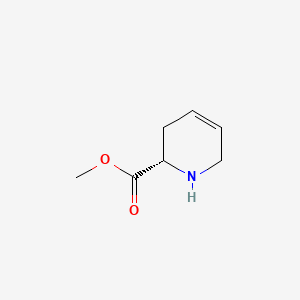


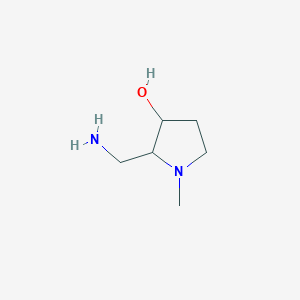
![1H,3H-Thieno[3,4-c]furan-4-carboxylic acid](/img/structure/B11762430.png)
![(3aR,6aS)-4-methoxy-hexahydrofuro[3,4-b]furan-2-one](/img/structure/B11762434.png)
![2-((2,2,2-Trifluoroethyl)sulfonyl)benzo[d]thiazole](/img/structure/B11762453.png)
